

Application Notes & Protocols: Comprehensive Analytical Characterization of 7-Fluorooxindole

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Compound of Interest

Compound Name: 7-Fluorooxindole

Cat. No.: B1364627

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Foreword

7-Fluorooxindole is a pivotal fluorinated heterocyclic compound, recognized for its role as a versatile building block in medicinal chemistry and drug discovery.^{[1][2]} Its derivatives have shown promise in the development of novel therapeutics, particularly in the fields of oncology and neurology.^[1] The strategic introduction of a fluorine atom into the oxindole scaffold significantly modulates the molecule's physicochemical and biological properties, including metabolic stability and binding affinity.^[2]

Given its importance, the unambiguous characterization of **7-Fluorooxindole** is a critical step in ensuring the quality, consistency, and reliability of research and development outcomes. This guide provides a comprehensive suite of analytical methodologies designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the rationale behind method selection and data interpretation, ensuring a robust and scientifically sound characterization workflow.

Physicochemical Profile

A foundational understanding of the material's basic properties is essential before commencing detailed analytical work.

Property	Value	Source
Chemical Name	7-Fluoro-1,3-dihydro-2H-indol-2-one	N/A
Synonyms	7-Fluoroindolinone	[3]
CAS Number	71294-03-6	[4]
Molecular Formula	C ₈ H ₆ FNO	[3]
Molecular Weight	151.14 g/mol	[3]
Appearance	Off-white powder	[5]
Storage Conditions	Store at -20°C, protect from light	[3]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of **7-Fluorooxindole** and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary method of choice due to its high resolution, sensitivity, and applicability to non-volatile compounds.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The goal of this HPLC method is to separate the **7-Fluorooxindole** active pharmaceutical ingredient (API) from potential process impurities (e.g., starting materials, intermediates) and degradation products. A reversed-phase C18 column is selected for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and provides the necessary elution power to resolve components with varying polarities. UV detection at 226 nm is chosen based on the strong absorbance of the oxindole chromophore. [6]

Experimental Protocol: Purity Determination by RP-HPLC

- Instrumentation:
 - HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
 - Data acquisition and processing software (e.g., Empower).
- Chromatographic Conditions:
 - Column: Kinetex EVO C18, 100 Å, 5 µm, 4.6 x 150 mm (or equivalent).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Elution:

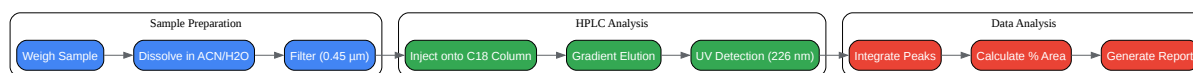
Time (min)	%A	%B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
 - Column Temperature: 35°C.[\[7\]](#)
 - Detection Wavelength: 226 nm.[\[6\]](#)
 - Injection Volume: 10 µL.
- Sample Preparation:

- Prepare a stock solution of **7-Fluorooxindole** at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
- Dilute the stock solution to a working concentration of approximately 50 µg/mL using the same diluent.
- Filter the final solution through a 0.45 µm nylon syringe filter before injection.^[7]
- Data Interpretation & Trustworthiness:
 - Identification: The **7-Fluorooxindole** peak is identified by its characteristic retention time, confirmed by comparison to a qualified reference standard.
 - Purity Assessment: The area percent of the main peak relative to the total area of all observed peaks provides the purity value. The PDA detector is crucial for peak purity analysis, comparing spectra across a single peak to check for co-eluting impurities.
 - Quantification: For accurate quantification, a calibration curve should be constructed using a certified reference standard over a range of concentrations (e.g., 1-100 µg/mL).^[7] The linearity of the response ($R^2 \geq 0.99$) validates the method for quantitative analysis.

Workflow Visualization



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Caption: Workflow for HPLC purity analysis of **7-Fluorooxindole**.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide definitive structural information, confirming the identity and connectivity of the atoms within the **7-Fluorooxindole** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation in solution. For **7-Fluorooxindole**, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential. ^1H NMR confirms the proton framework, ^{13}C NMR identifies all unique carbon environments, and ^{19}F NMR provides a highly specific signal for the fluorine atom, which is crucial for confirming its presence and position on the aromatic ring.^[8] The coupling constants (J-values) between ^1H and ^{19}F nuclei are diagnostic for determining the substitution pattern.

Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **7-Fluorooxindole** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform (CDCl_3). DMSO-d_6 is often preferred as it can solubilize the compound well and does not obscure the aromatic region. The exchangeable N-H proton is also more readily observed in DMSO-d_6 .
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Acquire a proton-decoupled ^{19}F NMR spectrum. A reference standard like hexafluorobenzene (-164.9 ppm) can be used.^[9]

Data Interpretation & Trustworthiness

The following table summarizes the expected NMR data for **7-Fluorooxindole**. These predictions are based on established principles of NMR spectroscopy and data from structurally related fluorooxindole compounds.^[10]

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~10.5	broad singlet	-	NH
~7.1-7.3	multiplet	-	Aromatic H (3 protons)	
~3.5	singlet	-	CH_2	
^{13}C NMR	~175	singlet	-	C=O
~140-150	doublet	$^1\text{JCF} \approx 240\text{-}250$	C-F	
~110-130	multiplet	-	Aromatic CH & C-C	
~35	singlet	-	CH_2	
^{19}F NMR	~ -110 to -130	multiplet	-	Ar-F

Note: The exact ^{19}F chemical shift can vary significantly based on the solvent and reference standard.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to confirm the molecular weight and elemental composition of **7-Fluorooxindole**. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[\[11\]](#)

Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds, typically forming the protonated molecule $[\text{M}+\text{H}]^+$ in positive ion mode.

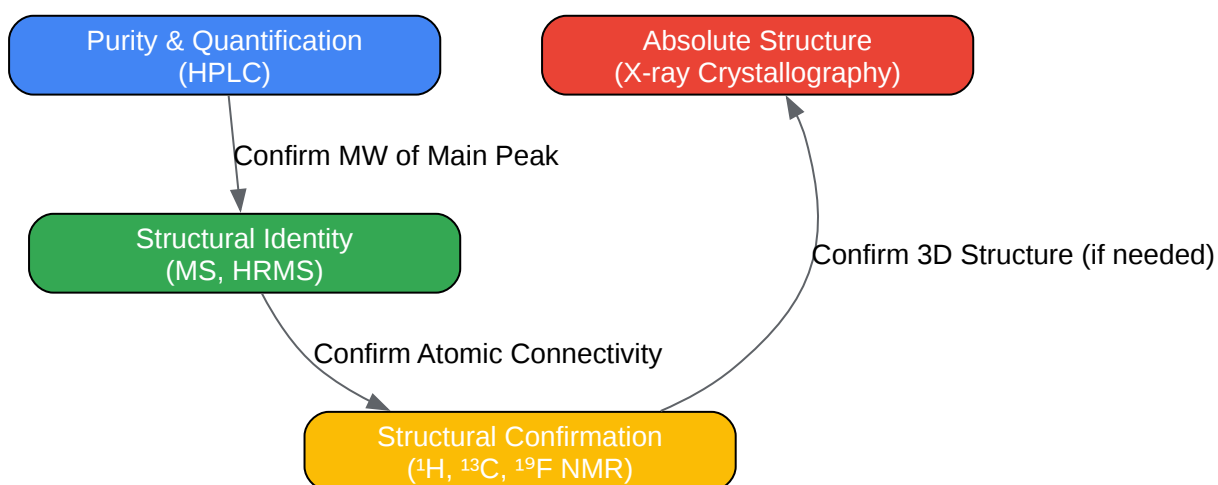
Protocol: LC-HRMS Analysis

- Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[\[12\]](#)

- LC Conditions: A rapid isocratic or fast gradient elution using the HPLC conditions described in Section 2.1 can be employed to introduce the sample into the mass spectrometer.
- MS Conditions:
 - Ionization Mode: ESI, Positive.
 - Scan Range: m/z 50-500.
 - Data Acquisition: Acquire full scan data (MS1).
 - Expected Ion: The protonated molecule $[\text{C}_8\text{H}_6\text{FNO} + \text{H}]^+$ is expected at m/z 152.0506. The high-resolution measurement should be within 5 ppm of this theoretical value.

Data Interpretation & Trustworthiness: The primary validation is matching the experimentally observed accurate mass to the theoretical mass of the protonated molecule. Further confidence can be gained through tandem MS (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic pattern that can be rationalized based on the known structure.

Visualization of Key Analytical Techniques



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Caption: Hierarchical workflow for the complete characterization of **7-Fluorooxindole**.

Definitive Structural Analysis: X-Ray Crystallography

Expertise & Experience: While NMR and MS provide conclusive evidence for the structure of **7-Fluorooxindole**, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure and solid-state conformation.^[10] This technique is the gold standard but is contingent upon the ability to grow diffraction-quality single crystals.

Protocol Overview: Single-Crystal X-ray Crystallography

- **Crystal Growth:** Grow single crystals of **7-Fluorooxindole**. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques using a variety of solvents (e.g., ethyl acetate, hexane, ethanol).
- **Data Collection:** A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
- **Structure Solution and Refinement:** The collected data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The resulting structural data provides irrefutable proof of the compound's identity and constitution.^[11]

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